molecular formula C15H10O4 B034692 7,3'-Dihydroxyflavone CAS No. 108238-40-0

7,3'-Dihydroxyflavone

Cat. No.: B034692
CAS No.: 108238-40-0
M. Wt: 254.24 g/mol
InChI Key: DYARIVMCYYQNNQ-UHFFFAOYSA-N
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Description

7,3’-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,3’-Dihydroxyflavone typically involves several steps, starting from readily available precursors. One common method involves the use of pyrogallol as a starting material. The synthetic route includes the following steps:

    Acetylation: Introduction of an acetyl group to pyrogallol to form an intermediate.

    Protection: Protection of phenolic hydroxyl groups to prevent unwanted reactions.

    Selective Reduction: Reduction of specific hydroxyl groups.

    Aldol Condensation: Reaction with benzaldehyde to form a chalcone intermediate.

    Cyclization: Ring-closing reaction under catalytic conditions to form the flavone structure.

    Deprotection: Removal of protective groups to yield the final product.

Industrial Production Methods: Industrial production of 7,3’-Dihydroxyflavone follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7,3’-Dihydroxyflavone undergoes various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of different functional groups at specific positions on the flavone ring.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Utilizes reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Employs reagents like halogens, alkylating agents, or nitrating agents under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7,3’-Dihydroxyflavone, each with distinct chemical and biological properties .

Scientific Research Applications

7,3’-Dihydroxyflavone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,3’-Dihydroxyflavone involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

7-hydroxy-2-(3-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-2-9(6-10)14-8-13(18)12-5-4-11(17)7-15(12)19-14/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYARIVMCYYQNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347232
Record name 7,3'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108238-40-0
Record name Daizein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108238400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,3'-Dihydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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